Lithium iodide, beads, 99%

Description

BenchChem offers high-quality Lithium iodide, beads, 99% suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium iodide, beads, 99% including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

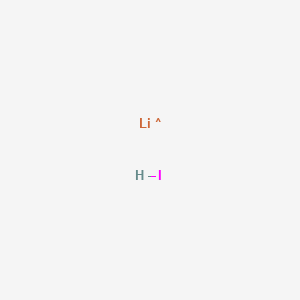

Molecular Formula |

HILi |

|---|---|

Molecular Weight |

134.9 g/mol |

InChI |

InChI=1S/HI.Li/h1H; |

InChI Key |

HHVAVZVTSGWBQI-UHFFFAOYSA-N |

Canonical SMILES |

[Li].I |

Origin of Product |

United States |

Foundational & Exploratory

A Comprehensive Technical Guide to 99% Lithium Iodide Beads for Researchers and Developers

Introduction: Lithium iodide (LiI), an inorganic salt composed of lithium and iodine, is a compound of significant interest in diverse fields, from energy storage to pharmaceutical development.[1][2] In its high-purity, beaded form, it offers consistent performance and handling characteristics crucial for research and manufacturing. This guide provides an in-depth analysis of the physical and chemical properties of 99% lithium iodide beads, tailored for researchers, scientists, and drug development professionals. It covers core properties, experimental protocols, key chemical reactions, and primary applications, presenting data in a clear, accessible format.

Core Physical and Chemical Properties

Lithium iodide is a white crystalline solid that is highly hygroscopic, meaning it readily absorbs moisture from the air.[3][4] When exposed to air, it can turn yellow due to the oxidation of the iodide ion to iodine.[3][5][6] It is known for its high solubility in water and various organic solvents.[6][7]

Table 1: General and Physical Properties of Lithium Iodide (Anhydrous)

| Property | Value | References |

|---|---|---|

| Chemical Formula | LiI | [3][5][8] |

| Molar Mass | 133.85 g/mol | [3][5][6][7] |

| Appearance | White to yellow crystalline beads/solid | [3][5][9] |

| Density (Anhydrous) | 4.076 g/cm³ | [3][6][7] |

| Density (Trihydrate) | 3.494 g/cm³ | [3][6][7] |

| Melting Point | 446 - 469 °C | [1][7][9][10] |

| Boiling Point | 1171 °C | [3][5][6][7][9] |

| Crystal Structure | Face-centered cubic (FCC), Rock Salt (NaCl) Motif | [5][7][8][11] |

| Refractive Index (nD) | 1.955 | [3][6][12] |

| Hygroscopicity | Highly hygroscopic, deliquescent |[3][7][12][13] |

Table 2: Solubility of Lithium Iodide in Various Solvents

| Solvent | Solubility (g/L) | Temperature (°C) | References |

|---|---|---|---|

| Water | 1510 | 0 | [6] |

| 1670 | 25 | [6][7] | |

| 4330 | 100 | [6] | |

| Methanol | 3430 | 20 | [6] |

| Acetone | 426 | 18 | [6][10] |

| Ethanol | 2510 g/L (equivalent) | 25 | [10] |

| 1-Propanol | 475.2 g/L (equivalent) | 25 | [10] |

| Acetonitrile | 1540 g/L (equivalent) | 25 | [10] |

| Ammonia (liquid) | 529 g/L (equivalent) | -35.4 |[10] |

Chemical Reactivity and Key Reactions

Lithium iodide's chemical behavior is defined by the properties of the small, polarizing lithium cation (Li⁺) and the large, easily polarizable iodide anion (I⁻).[7] This combination imparts significant covalent character to its bonding.[5][7]

-

Oxidation: In the presence of air, iodide is oxidized to elemental iodine, causing the characteristic yellowing of the material. The reaction proceeds as follows: 4LiI + O₂ → 2Li₂O + 2I₂.[7]

-

Organic Synthesis: LiI is a valuable reagent in organic synthesis, primarily used for the cleavage of carbon-oxygen bonds.[6][14] It can, for example, convert methyl esters into carboxylic acids via an SN2 reaction.[5][6] RCO₂CH₃ + LiI → RCO₂Li + CH₃I. This reaction is also applicable to epoxides and ethers.[6][14]

-

Halogen Exchange: It can react with other halogens, such as bromine, to form lithium bromide and iodine.[5]

-

Synthesis: Lithium iodide can be prepared through several routes, including the neutralization of lithium hydroxide or lithium carbonate with hydroiodic acid (HI), or by the direct combination of lithium metal and iodine.[7][15][16]

Experimental Protocols & Methodologies

Detailed and reproducible protocols are essential for scientific research. Below are methodologies for common procedures involving lithium iodide.

Protocol 1: Determination of Melting Point

This protocol outlines a standard procedure using a digital melting point apparatus.

-

Sample Preparation: If starting with beads, gently crush a small amount of 99% lithium iodide into a fine powder using an agate mortar and pestle. This should be done in a low-humidity environment, such as a glove box, due to its hygroscopic nature.[3][13]

-

Capillary Loading: Tap the open end of a capillary tube into the powder until a small amount of sample (2-3 mm in height) is packed into the closed end.

-

Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

-

Heating and Observation: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (446-469°C).[7][9] Then, reduce the heating rate to 1-2°C per minute.

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two points is the melting range.

Protocol 2: Synthesis of Lithium Iodide via Neutralization

This method uses lithium carbonate and hydroiodic acid.[7][15]

-

Reaction Setup: In a fume hood, slowly add a stoichiometric amount of lithium carbonate to a stirred aqueous solution of hydroiodic acid (HI) at room temperature. The reaction is: Li₂CO₃ + 2HI → 2LiI + H₂O + CO₂.

-

Reaction Monitoring: Continue stirring until all the lithium carbonate has dissolved and CO₂ evolution has ceased.

-

Crystallization: Gently heat the resulting solution to evaporate the water until saturation is reached. Allow the solution to cool slowly to form crystals of hydrated lithium iodide.

-

Dehydration: To obtain anhydrous lithium iodide, the hydrated crystals must be carefully heated under a vacuum.[7]

Protocol 3: Cleavage of a Methyl Ester using Lithium Iodide

This protocol demonstrates a key application in organic synthesis.[5][6]

-

Reagent Setup: In a dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the methyl ester substrate in a suitable dry solvent (e.g., pyridine or DMF).

-

Reaction: Add an excess of anhydrous lithium iodide to the solution. Heat the reaction mixture to reflux and monitor the reaction's progress using an appropriate technique (e.g., TLC or GC-MS).

-

Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Perform an aqueous workup to hydrolyze the lithium carboxylate salt intermediate.

-

Purification: Extract the desired carboxylic acid product with an organic solvent, dry the organic layer, and purify the product using standard methods like recrystallization or column chromatography.

Applications in Research and Drug Development

The unique properties of lithium iodide make it a critical component in several advanced applications.

-

Energy Storage: Due to its high ionic conductivity, LiI is used as a solid-state electrolyte in high-temperature batteries and as a standard electrolyte in long-life artificial pacemakers.[6][7][17] It is also investigated as a redox mediator in lithium-oxygen (Li-O₂) batteries to improve efficiency.[17][18]

-

Pharmaceutical Synthesis: Its role in cleaving ether and ester bonds is vital for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[14][19] It has been noted in the synthesis of dopamine drugs and certain antiviral agents.[2]

-

Neutron Detection: The solid is used as a phosphor for neutron detection, particularly when enriched with the lithium-6 isotope.[6][7]

-

Solar Cells: In combination with iodine, LiI serves as part of the redox mediator in the electrolyte of dye-sensitized solar cells (DSSCs).[6][17]

Safety and Handling

Proper handling of 99% lithium iodide beads is critical to ensure user safety and maintain the integrity of the material.

-

Hazards: Lithium iodide is classified as a hazardous substance. It can cause skin and serious eye irritation.[13][20] It may also cause respiratory irritation.[21][22]

-

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[21][23] Avoid creating dust.[13]

-

Storage: Due to its hygroscopic and light-sensitive nature, lithium iodide should be stored in a tightly sealed container under an inert atmosphere (e.g., argon).[13] Keep it in a cool, dry, and dark place away from strong oxidizing agents and acids.[13]

High-purity 99% lithium iodide beads are a versatile and enabling material for scientific innovation. A thorough understanding of their physical and chemical properties, as detailed in this guide, is paramount for their effective and safe application in research and development. From advancing battery technology to enabling the synthesis of life-saving pharmaceuticals, lithium iodide continues to be a compound of critical importance.

References

- 1. Lithium Iodide Facts, Formula, Equations, Properties, Uses [chemistrylearner.com]

- 2. Process for Producing Lithium Iodide Cleanly through Electrodialysis Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]

- 4. Lithium iodide | ILi | CID 66321 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Lithium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 6. Lithium iodide - Wikipedia [en.wikipedia.org]

- 7. webqc.org [webqc.org]

- 8. testbook.com [testbook.com]

- 9. americanelements.com [americanelements.com]

- 10. lithium iodide [chemister.ru]

- 11. collegedunia.com [collegedunia.com]

- 12. Lithium iodide | 10377-51-2 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. nbinno.com [nbinno.com]

- 15. WebElements Periodic Table » Lithium » lithium iodide [winter.group.shef.ac.uk]

- 16. Lithium:Chemistry,Reactions,Uses_Chemicalbook [chemicalbook.com]

- 17. 碘化锂 AnhydroBeads™, −10 mesh, 99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]

- 18. The role of iodide in the formation of lithium hydroxide in lithium–oxygen batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 19. chemimpex.com [chemimpex.com]

- 20. chembk.com [chembk.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. kishida.co.jp [kishida.co.jp]

- 23. Lithium iodide beads, 99 10377-51-2 [sigmaaldrich.com]

A Guide to the Synthesis and Purification of High-Purity Lithium Iodide Beads

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification of high-purity lithium iodide (LiI), with a focus on the preparation of anhydrous beads. Lithium iodide is a critical raw material in various applications, including as an electrolyte in batteries, a reagent in organic synthesis, and in the production of pharmaceuticals.[1] The demand for high-purity LiI, particularly in anhydrous bead form, is driven by its use in moisture-sensitive applications where purity and ease of handling are paramount.[2]

Synthesis of Lithium Iodide

Several methods exist for the synthesis of lithium iodide. The choice of method often depends on the desired purity, scale, and available starting materials. The most common laboratory and industrial methods are the neutralization of a lithium base with hydroiodic acid and the direct reaction of lithium metal or its hydride with iodine.

Neutralization Method

The neutralization reaction between a lithium-containing base, such as lithium carbonate (Li₂CO₃) or lithium hydroxide (LiOH), and hydroiodic acid (HI) is a widely used method for producing lithium iodide.[3][4][5] The reaction with lithium hydroxide is as follows:

LiOH + HI → LiI + H₂O

Experimental Protocol: Synthesis of Lithium Iodide Trihydrate (LiI·3H₂O) via Neutralization

This protocol is adapted from a procedure for preparing high-purity lithium iodide for scintillation counters.[4]

-

Purification of Starting Materials:

-

Lithium Carbonate (Li₂CO₃): High-purity lithium carbonate is essential for the synthesis of high-purity LiI. If starting with reagent-grade lithium chloride, it can be purified by dissolving in deionized water, removing interfering ions through precipitation with ammonium hydroxide, hydrogen sulfide, ammonium sulfide, and ammonium oxalate, followed by electrolysis. The purified lithium chloride solution is then reacted with purified ammonium carbonate to precipitate high-purity lithium carbonate. The precipitate is washed with hot, demineralized-distilled water and dried.[4]

-

Hydroiodic Acid (HI): Pure hydriodic acid is prepared by reacting reagent-grade, resublimed iodine with hydrogen sulfide in demineralized distilled water. The resulting solution is filtered to remove free sulfur, and the excess hydrogen sulfide is removed by boiling under vacuum. The hydriodic acid is then distilled, collecting the fraction that comes over between 115°C and 130°C.[4]

-

-

Reaction:

-

In a suitable reaction vessel, slowly add the purified lithium carbonate to the freshly distilled hydroiodic acid with constant stirring until an excess of lithium carbonate is present.[4]

-

Filter the solution to remove the excess lithium carbonate.[4]

-

Acidify the solution with a small amount of hydroiodic acid.[4]

-

-

Crystallization of Lithium Iodide Trihydrate (LiI·3H₂O):

-

Transfer the solution to a platinum dish and evaporate it over a water bath until crystals of LiI·3H₂O begin to form.[4]

-

Continue stirring until crystallization is complete.[4]

-

Cool the solution to room temperature and separate the crystals from the mother liquor via centrifugation.[4]

-

For higher purity, the crystals can be redissolved in pure water and recrystallized.[4]

-

| Parameter | Value | Reference |

| Starting Materials | High-purity Lithium Carbonate, Distilled Hydroiodic Acid | [4] |

| HI Distillation Temp. | 115 - 130 °C | [4] |

| Crystallization Temp. | Room Temperature (after evaporation) | [4] |

| Product Form | Lithium Iodide Trihydrate (LiI·3H₂O) crystals | [4] |

Direct Reaction Method

An alternative synthesis route involves the direct reaction of lithium metal or lithium hydride with elemental iodine in an appropriate solvent. This method can produce anhydrous lithium iodide directly, avoiding the need for a separate dehydration step.

Experimental Protocol: Synthesis of Anhydrous Lithium Iodide

This protocol is based on the reaction of lithium hydride with iodine in an ether solvent.[3]

-

Reaction Setup: In a dry, inert atmosphere (e.g., argon or nitrogen), suspend lithium hydride powder in anhydrous diethyl ether.

-

Addition of Iodine: Slowly add a solution of iodine in diethyl ether to the lithium hydride suspension with vigorous stirring. The reaction is exothermic and should be controlled by the rate of addition.

-

Reaction Completion: Continue stirring until the characteristic color of iodine disappears, indicating the reaction is complete.

-

Purification:

| Parameter | Value | Reference |

| Starting Materials | Lithium Hydride, Iodine, Anhydrous Diethyl Ether, Toluene | [3] |

| Reaction Atmosphere | Inert (Argon or Nitrogen) | |

| Drying Conditions | Vacuum at Room Temperature | [3] |

| Purity Achieved | ≥ 99.5% | [3] |

Purification of Lithium Iodide

Achieving high purity is critical for many applications of lithium iodide. The primary impurities are often water, free iodine (from oxidation), and other metal ions.

Dehydration of Lithium Iodide Trihydrate

The most common route to anhydrous lithium iodide involves the careful dehydration of the trihydrate crystalline form obtained from the neutralization reaction. This process is typically carried out under vacuum with a controlled temperature ramp to prevent the formation of hydrolysis byproducts.

Experimental Protocol: Vacuum Dehydration of LiI·3H₂O

This protocol combines information from several sources describing the vacuum drying of lithium iodide trihydrate.[6][7][8]

-

Initial Drying (Low Temperature):

-

Final Drying (High Temperature):

| Parameter | Value | Reference |

| Initial Drying Temperature | 78 - 80 °C | [6] |

| Initial Drying Time | 2 - 2.5 hours | [6] |

| Final Drying Temperature | 240 - 450 °C | [6][9] |

| Final Drying Time | 8 - 40 hours | [6][9] |

| Vacuum Pressure | < 1 x 10⁻³ Pa | [9] |

| Resulting Water Content | < 0.02% | [6] |

Advanced Purification Techniques

For applications requiring ultra-high purity (e.g., >99.99%), more advanced techniques such as vacuum distillation and zone refining can be employed.

-

Vacuum Distillation: This technique separates substances based on their boiling points at reduced pressure. Lithium iodide has a high boiling point (1171 °C at atmospheric pressure), but this can be lowered under vacuum, allowing for distillation to remove less volatile impurities.[9]

-

Zone Refining: This method involves creating a narrow molten zone in a solid ingot of the material. As the molten zone is moved along the ingot, impurities with a higher solubility in the liquid phase are segregated to one end, resulting in a highly purified solid behind the molten zone.[2][10] This technique is particularly effective for removing trace impurities from materials that can be melted without decomposition.

Formation of High-Purity Lithium Iodide Beads

The conversion of high-purity anhydrous lithium iodide powder into a beaded form offers advantages in terms of handling, reduced dust formation, and improved flowability. While specific industrial processes are often proprietary, the formation of beads generally involves granulation or spheronization techniques.

A likely method involves a controlled agglomeration process where the fine powder is moistened with a binder solution (which is subsequently removed by drying) and then tumbled or processed in a spheronizer to form spherical beads. The final beads are then subjected to a final drying step to ensure they are anhydrous.

Visualizing the Processes

To better illustrate the workflows for the synthesis and purification of high-purity lithium iodide, the following diagrams have been generated using Graphviz.

Caption: Workflow for the synthesis of lithium iodide trihydrate.

References

- 1. Dehydration of lithium iodide crystal hydrate in vacuum [inis.iaea.org]

- 2. Zone Refining | Research Starters | EBSCO Research [ebsco.com]

- 3. Preparation of anhydrous lithium iodide [inis.iaea.org]

- 4. osti.gov [osti.gov]

- 5. Process for Producing Lithium Iodide Cleanly through Electrodialysis Metathesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Device for drying lithium iodide and preparing method of lithium iodide - Eureka | Patsnap [eureka.patsnap.com]

- 7. Dehydration of lithium iodide crystal hydrate in vacuum; Obezvozhivanie kristallogidrata iodida litiya v vakuume (Journal Article) | ETDEWEB [osti.gov]

- 8. functmaterials.org.ua [functmaterials.org.ua]

- 9. CN101565192B - Methods for preparing anhydrous lithium iodide and scintillation crystal doped with lithium iodide - Google Patents [patents.google.com]

- 10. Zone Refining Unit [barc.gov.in]

An In-depth Technical Guide to the Crystal Structure and Morphology of Lithium Iodide Beads

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and morphology of lithium iodide (LiI), with a specific focus on the formation and characterization of lithium iodide beads. This document details the fundamental crystallographic properties of LiI, outlines established synthesis methods for the anhydrous salt, and presents a proposed protocol for the fabrication of LiI beads. Furthermore, it describes key experimental procedures for the thorough characterization of their structural and morphological attributes.

Crystal Structure of Lithium Iodide

Lithium iodide crystallizes in a face-centered cubic (FCC) lattice, adopting the rock salt (NaCl) crystal structure.[1][2] In this arrangement, each lithium cation (Li⁺) is octahedrally coordinated to six iodide anions (I⁻), and conversely, each iodide anion is octahedrally coordinated to six lithium cations.[1] This structure is characterized by a high degree of ionic bonding.[1]

Crystallographic Data

The crystallographic parameters for lithium iodide are summarized in the table below, compiled from various sources.

| Parameter | Value | References |

| Crystal System | Cubic | [3] |

| Space Group | Fm-3m | [3] |

| Space Group Number | 225 | [3] |

| Lattice Parameter (a) | 3.00 Å - 6.018 Å | [4] |

| Density | 4.06 - 4.08 g/cm³ | [1][3] |

| Molar Mass | 133.85 g/mol | [1] |

| Melting Point | 446 - 469 °C | [1][5] |

| Boiling Point | 1171 °C | [1] |

Synthesis of Anhydrous Lithium Iodide

The preparation of high-purity, anhydrous lithium iodide is a critical prerequisite for the formation of uniform beads and for many of its applications, particularly in battery technology and as a reagent in organic synthesis. Several methods for its synthesis have been established.

Neutralization Reactions

A common and straightforward method involves the reaction of a lithium base with hydroiodic acid.

-

Using Lithium Hydroxide: An aqueous solution of lithium hydroxide (LiOH) is neutralized with hydroiodic acid (HI).[6] The resulting lithium iodide solution is then concentrated and the salt is purified by recrystallization.[6]

-

LiOH(aq) + HI(aq) → LiI(aq) + H₂O(l)

-

-

Using Lithium Carbonate: Similarly, lithium carbonate (Li₂CO₃) can be neutralized with hydroiodic acid.[6] This reaction produces lithium iodide, water, and carbon dioxide.[6] The salt is subsequently purified through recrystallization.

-

Li₂CO₃(aq) + 2HI(aq) → 2LiI(aq) + H₂O(l) + CO₂(g)

-

Reaction with Elemental Iodine

Anhydrous lithium iodide can also be prepared by the direct reaction of lithium-containing substances with elemental iodine.

-

Reaction with Lithium Metal: Lithium metal reacts vigorously with iodine to form lithium iodide.[6] This method is less common due to the expense and reactivity of lithium metal.[6]

-

2Li(s) + I₂(s) → 2LiI(s)

-

-

Reaction with Lithium Hydride: Lithium hydride (LiH) reacts with iodine in an ether medium to produce pure, anhydrous lithium iodide.[7] The product can be precipitated, and the solvent removed by distillation and vacuum drying.[7]

A Chinese patent describes a method where iodine, hydrazine hydrate, and lithium hydroxide react in an aqueous solution, followed by evaporation, concentration, and dehydration under an inert gas to yield anhydrous lithium iodide.[8]

Formation of Lithium Iodide Beads: A Proposed Experimental Protocol

While "lithium iodide beads" are commercially available, detailed synthesis protocols are not readily found in scientific literature. Based on the thermal properties of LiI, a melt-solidification process is a plausible method for producing spherical or bead-like structures. The following is a proposed experimental protocol.

Materials and Equipment

-

High-purity anhydrous lithium iodide powder

-

Inert atmosphere furnace (e.g., tube furnace or glovebox with heating element)

-

High-temperature crucible (e.g., alumina or quartz)

-

Quenching medium (e.g., cooled, inert, non-reactive liquid or a cooled, inert solid surface)

-

Sieving apparatus with a range of mesh sizes

Procedure

-

Melting: Place the anhydrous lithium iodide powder in a crucible and heat it in an inert atmosphere furnace to a temperature above its melting point (e.g., 480-500 °C). The inert atmosphere (e.g., argon or nitrogen) is crucial to prevent oxidation of the iodide.

-

Droplet Formation and Solidification: Once the LiI is completely molten, the droplets can be formed and solidified using one of the following techniques:

-

Prilling/Shot Tower Method: The molten LiI is passed through a nozzle to form droplets, which then fall through a counter-current of inert gas, allowing them to solidify into spherical beads before collection at the bottom.

-

Quenching in a Non-reactive Liquid: The molten LiI is slowly dripped into a cooled, non-reactive, and immiscible liquid. The surface tension of the molten salt will cause it to form spherical droplets that solidify upon cooling.

-

Atomization: The molten LiI is sprayed through a nozzle into a cooled inert gas stream, leading to the rapid solidification of fine, spherical particles.

-

-

Collection and Sieving: The solidified beads are collected and dried under vacuum. The beads can then be sieved to obtain a desired size distribution.

Characterization of Lithium Iodide Beads

A thorough characterization of the produced beads is essential to understand their morphological and structural properties.

Morphological Analysis

-

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface topography, shape, and size of the lithium iodide beads. Energy-dispersive X-ray spectroscopy (EDS) can be coupled with SEM to confirm the elemental composition.

-

Particle Size Analysis: Techniques such as laser diffraction or dynamic light scattering can be employed to determine the particle size distribution of the beads.

Structural Analysis

-

X-ray Diffraction (XRD): XRD is a fundamental technique to confirm the crystal structure and phase purity of the lithium iodide beads. The diffraction pattern should match the characteristic peaks of the face-centered cubic structure of LiI.[9][10]

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical flow of the synthesis and characterization processes for lithium iodide beads.

Caption: Synthesis and Characterization Workflow for LiI Beads.

Caption: Interrelationship of Synthesis, Properties, and Performance.

References

- 1. collegedunia.com [collegedunia.com]

- 2. Lithium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. mp-22899: LiI (cubic, Fm-3m, 225) [legacy.materialsproject.org]

- 4. _____________________________________________________________________ [ucl.ac.uk]

- 5. Lithium Iodide Anhydrous Manufacturer, Lithium Iodide Anhydrous Exporter [axiomchem.com]

- 6. WebElements Periodic Table » Lithium » lithium iodide [winter.group.shef.ac.uk]

- 7. Preparation of anhydrous lithium iodide [inis.iaea.org]

- 8. CN104261441A - Preparation method of anhydrous lithium iodide - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Thermal Stability and Melting Point of 99% Lithium Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal properties of 99% pure lithium iodide (LiI), focusing on its melting point and thermal stability. The information is curated for professionals in research and development who require precise data and methodologies for handling this compound.

Physical and Chemical Properties of Lithium Iodide

Lithium iodide is a white crystalline solid that is highly soluble in water and soluble in several organic solvents.[1][2] It is known for its hygroscopic nature and sensitivity to light. When exposed to air, it can turn yellow due to the oxidation of the iodide ion to iodine.[1][3]

Below is a summary of the key physical and chemical properties of anhydrous lithium iodide:

| Property | Value | References |

| Molecular Formula | LiI | [2][4] |

| Molar Mass | 133.85 g/mol | [1][2] |

| Appearance | White to yellow crystalline solid/powder | [1][2] |

| Melting Point | 446 - 469 °C | [1][2][4][5][6][7][8] |

| Boiling Point | 1170 - 1190 °C | [1][4][5] |

| Density | 3.49 - 4.08 g/cm³ | [1][2][6][7] |

| Purity | 99% (metals basis) or higher | [4][5][6] |

Thermal Stability of Lithium Iodide

Lithium iodide is recognized for its considerable thermal stability, maintaining its structural integrity at elevated temperatures, which makes it suitable for applications such as high-temperature batteries and as an electrolyte in solid-state batteries.[1][9]

The thermal decomposition of lithium iodide is dependent on the atmospheric conditions. In an inert atmosphere, upon heating to high temperatures, it will decompose into its constituent elements: solid lithium and iodine gas.[6] The balanced chemical equation for this decomposition is:

2LiI(s) → 2Li(s) + I₂(g)[6]

In the presence of oxygen, the decomposition process can be more complex, potentially forming lithium oxide and iodine.

Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of compounds. A TGA curve for lithium iodide would show the percentage of mass loss as a function of temperature. While a specific decomposition temperature can be influenced by factors such as heating rate and atmospheric purity, the onset of significant mass loss in an inert atmosphere indicates the beginning of its decomposition into lithium and iodine.

Experimental Protocols

The determination of the melting point and thermal stability of hygroscopic and light-sensitive compounds like 99% lithium iodide requires careful experimental design and execution. The following are detailed methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[5] This technique can be used to accurately determine the melting point of lithium iodide.

-

Instrumentation: A calibrated Differential Scanning Calorimeter is required.

-

Sample Preparation: Due to the hygroscopic nature of lithium iodide, all sample preparation should be conducted in an inert atmosphere, such as a glovebox with low moisture and oxygen content. A small amount of the 99% lithium iodide powder (typically 1-5 mg) is hermetically sealed in an aluminum or other inert crucible.

-

Experimental Parameters:

-

Temperature Program: The sample is typically heated at a constant rate, for example, 10 °C/min. The temperature range should encompass the expected melting point, for instance, from room temperature to 500 °C.

-

Atmosphere: A high-purity inert gas, such as nitrogen or argon, is purged through the DSC cell to prevent any oxidative degradation of the sample.

-

-

Data Analysis: The melting point is determined as the onset temperature of the endothermic peak on the DSC thermogram. The peak temperature and the area under the peak (enthalpy of fusion) can also be determined.

TGA measures the change in mass of a sample as a function of temperature or time.[2][7] This is used to determine the decomposition temperature and to study the thermal stability of lithium iodide.

-

Instrumentation: A calibrated Thermogravimetric Analyzer is used.

-

Sample Preparation: Similar to DSC, sample handling and loading into the TGA pan (typically platinum or alumina) should be performed in an inert atmosphere to prevent reactions with air and moisture. A sample size of 5-10 mg is commonly used.

-

Experimental Parameters:

-

Temperature Program: The sample is heated at a controlled rate, for instance, 10 °C/min, over a wide temperature range, for example, from room temperature to 1000 °C.

-

Atmosphere: A continuous flow of high-purity inert gas (e.g., nitrogen or argon) is maintained throughout the experiment to ensure that the observed mass loss is solely due to thermal decomposition and not oxidation.

-

-

Data Analysis: The TGA thermogram plots the percentage of mass loss versus temperature. The onset temperature of the mass loss step corresponds to the decomposition temperature of lithium iodide.

Visualizations

The following diagram illustrates the general workflow for determining the thermal properties of 99% lithium iodide using DSC and TGA.

Caption: Workflow for Thermal Analysis of Lithium Iodide.

This diagram illustrates the decomposition of lithium iodide under inert atmospheric conditions.

Caption: Decomposition of Lithium Iodide under Inert Conditions.

References

- 1. Purity Analysis of Inorganic Compounds Using TGA Crucibles [redthermo.com]

- 2. aurigaresearch.com [aurigaresearch.com]

- 3. Lithium iodide - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Thermal Analysis of Lithium-Ion Battery Electrolytes for Low Temperature Performance - TA Instruments [tainstruments.com]

- 6. brainly.com [brainly.com]

- 7. tainstruments.com [tainstruments.com]

- 8. inis.iaea.org [inis.iaea.org]

- 9. osti.gov [osti.gov]

Solubility of Lithium Iodide Beads in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of lithium iodide (LiI) in a range of common organic solvents. The information contained herein is intended to support research and development activities where LiI is utilized, particularly in applications such as battery electrolytes, organic synthesis, and as a non-wetting agent in fusion sample preparation.[1] This document presents quantitative solubility data, outlines a general experimental protocol for solubility determination, and provides a visual representation of the experimental workflow.

Quantitative Solubility of Lithium Iodide in Organic Solvents

Lithium iodide exhibits high solubility in a variety of polar organic solvents.[2] The following table summarizes the quantitative solubility of LiI in several organic solvents at different temperatures, expressed in grams of LiI per 100 grams of solvent. This data has been compiled from various scientific sources to provide a comparative reference.

| Solvent | Temperature (°C) | Solubility (g LiI / 100 g Solvent) |

| Methanol | 25 | 343.4[3] |

| Ethanol | 25 | 251[3] |

| 1-Propanol | 25 | 47.52[3] |

| 1-Pentanol | 25 | 112.5[3] |

| Acetone | 18 | 42.56[3] |

| Acetone | 37 | 75.25[3] |

| Acetonitrile | 18 | 147[3] |

| Acetonitrile | 25 | 154[3] |

| Ethylene Glycol | 15.3 | 38.9[3] |

| Propylene Carbonate | 25 | 18.2[3] |

| Formic Acid | 18 | 139[3] |

| Formic Acid | 25 | 146[3] |

| Furfural | 25 | 39.6[3] |

| Nitromethane | 25 | 2.52[3] |

Experimental Protocol for Solubility Determination

While specific experimental details can vary, a general methodology for determining the solubility of lithium iodide beads in an organic solvent involves the static equilibrium method followed by quantitative analysis.

Objective: To determine the saturation solubility of lithium iodide in a specific organic solvent at a controlled temperature.

Materials:

-

Anhydrous lithium iodide beads

-

High-purity organic solvent of interest

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Inert gas (e.g., Argon or Nitrogen)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Instrumentation for quantitative analysis of lithium or iodide concentration (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or ion chromatography)

Procedure:

-

Solvent Preparation: Ensure the organic solvent is of high purity and appropriately dried to minimize the influence of water on solubility, as lithium iodide is hygroscopic.[1]

-

Sample Preparation: Add an excess amount of anhydrous lithium iodide beads to a known volume or mass of the organic solvent in a sealed vessel. The presence of excess solid is crucial to ensure that saturation is achieved.

-

Equilibration: Place the sealed vessel in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and temperature and should be determined empirically (e.g., by taking measurements at different time points until the concentration of the solute in the solution becomes constant). The system should be maintained under an inert atmosphere if the solvent or LiI is sensitive to air or moisture.

-

Sample Withdrawal and Filtration: Once equilibrium is reached, cease agitation and allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pre-heated or pre-cooled pipette to the experimental temperature to avoid precipitation. Immediately filter the withdrawn sample using a syringe filter to remove any suspended solid particles.

-

Quantitative Analysis: Accurately dilute the filtered saturated solution with a suitable solvent to a concentration range appropriate for the analytical instrument. Determine the concentration of lithium or iodide in the diluted solution using a calibrated analytical technique such as ICP-OES.

-

Calculation of Solubility: From the measured concentration of the diluted solution, calculate the concentration of lithium iodide in the original saturated solution. Express the solubility in the desired units, such as grams of LiI per 100 grams of solvent.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of lithium iodide beads in an organic solvent.

Caption: Experimental workflow for LiI solubility determination.

References

An In-depth Technical Guide on the Hygroscopic Nature of Anhydrous Lithium Iodide Beads

For Researchers, Scientists, and Drug Development Professionals

Anhydrous lithium iodide (LiI), particularly in its bead form, is a crucial compound in various scientific and industrial applications, including in the synthesis of electrolytes for high-temperature batteries, as a catalyst in organic reactions, and in the development of pharmaceuticals.[1] However, its pronounced hygroscopic and deliquescent nature presents significant challenges in its handling, storage, and application. This technical guide provides a comprehensive overview of the hygroscopic properties of anhydrous lithium iodide beads, detailing the mechanisms of water absorption, experimental methods for its quantification, and best practices for its management.

Physicochemical Properties and Interaction with Water

Anhydrous lithium iodide is a white to slightly yellow crystalline solid that readily absorbs moisture from the atmosphere.[2] This high affinity for water is attributed to the strong electrostatic interactions between the small, highly polarizing lithium cation (Li⁺) and the polar water molecules. The iodide anion (I⁻) also contributes to the overall hygroscopicity. Upon exposure to ambient air, anhydrous LiI beads will adsorb water vapor onto their surface, and with continued exposure, absorb it into the bulk material, leading to the formation of hydrates and eventually deliquescence, where the solid dissolves in the absorbed water to form a saturated solution.[3]

Table 1: Physical and Chemical Properties of Anhydrous Lithium Iodide

| Property | Value | Reference(s) |

| Molecular Formula | LiI | [1] |

| Molar Mass | 133.85 g/mol | [1] |

| Appearance | White to yellow crystalline solid | [2] |

| Density | 4.076 g/cm³ (anhydrous) | [1] |

| Melting Point | 469 °C | [1] |

| Boiling Point | 1171 °C | [1] |

| Solubility in Water | 1670 g/L at 25 °C | [1] |

Quantitative Analysis of Hygroscopicity

The degree and rate of moisture uptake by anhydrous lithium iodide beads can be precisely quantified using specialized analytical techniques. The two primary methods employed for this purpose are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Dynamic Vapor Sorption (DVS)

DVS is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled stream of gas with a specific relative humidity (RH) at a constant temperature.[4] This method allows for the determination of water vapor sorption isotherms, which plot the equilibrium moisture content as a function of RH.

Table 2: Illustrative Water Vapor Sorption Data for a Hygroscopic Salt (similar to LiI)

| Relative Humidity (%) | Equilibrium Moisture Content (% w/w) |

| 10 | 0.5 |

| 20 | 1.2 |

| 30 | 2.5 |

| 40 | 4.8 |

| 50 | 8.0 |

| 60 | 13.5 |

| 70 | 22.0 |

| 80 | 35.0 (Deliquescence may occur) |

| 90 | Saturated Solution |

Karl Fischer (KF) Titration

KF titration is a highly specific and accurate method for determining the water content of a substance.[5] It is based on a quantitative chemical reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. The coulometric method is particularly suited for determining trace amounts of water.[6]

Experimental Protocols

Dynamic Vapor Sorption (DVS) Experimental Protocol

-

Sample Preparation: A small, accurately weighed sample of anhydrous lithium iodide beads (typically 5-20 mg) is placed in the DVS instrument's sample pan.

-

Drying: The sample is initially dried under a stream of dry nitrogen gas (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This establishes the dry weight of the sample.

-

Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the instrument maintains the RH until the sample mass equilibrates (i.e., the rate of mass change is below a set threshold).[7]

-

Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH to measure the desorption isotherm.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake, and a sorption-desorption isotherm is plotted.

Karl Fischer (KF) Titration Experimental Protocol (Coulometric Method)

-

Apparatus Setup: The KF titrator, equipped with a coulometric cell, is prepared with the appropriate anolyte and catholyte solutions. The cell is conditioned to a dry state.

-

Sample Introduction: A precisely weighed sample of anhydrous lithium iodide beads is introduced into the titration cell. Due to the hygroscopic nature of LiI, this step should be performed in a dry environment (e.g., a glove box) to prevent atmospheric moisture contamination.

-

Titration: The titration is initiated. The instrument generates iodine electrochemically, which reacts with the water present in the sample.[8]

-

Endpoint Detection: The endpoint is detected potentiometrically when all the water has been consumed and an excess of iodine is present.[5]

-

Calculation: The total charge passed to generate the iodine is used to calculate the amount of water in the sample based on Faraday's law.[6]

Mandatory Visualizations

Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis of anhydrous lithium iodide beads.

Caption: Logical pathway of moisture absorption by anhydrous lithium iodide beads.

Implications for Researchers and Drug Development Professionals

The pronounced hygroscopicity of anhydrous lithium iodide has several critical implications:

-

Accurate Dosing and Stoichiometry: The absorption of water can significantly alter the mass of the lithium iodide, leading to inaccuracies in weighing and subsequent stoichiometric calculations in chemical reactions.

-

Reaction Integrity: In many organic synthesis applications where lithium iodide is used as a catalyst or reagent, the presence of water can interfere with the reaction mechanism, leading to reduced yields, side reactions, or complete reaction failure.

-

Product Stability: In pharmaceutical formulations, the uptake of moisture can affect the physical and chemical stability of the drug product, potentially leading to degradation, changes in dissolution rate, and reduced shelf life.

-

Analytical Accuracy: The presence of water can interfere with various analytical techniques, compromising the accuracy of results.

Handling and Storage Recommendations

To mitigate the challenges posed by the hygroscopic nature of anhydrous lithium iodide beads, the following handling and storage procedures are essential:

-

Inert Atmosphere: All handling of anhydrous lithium iodide beads should be conducted under an inert and dry atmosphere, such as in a nitrogen or argon-filled glove box.

-

Airtight Containers: The material should be stored in tightly sealed, airtight containers to prevent exposure to atmospheric moisture. The use of desiccants within the storage container is also recommended.

-

Prompt Use: Once a container is opened, the required amount of lithium iodide should be dispensed quickly, and the container resealed immediately.

-

Pre-drying: If there is any suspicion of moisture absorption, the lithium iodide beads may need to be dried under vacuum at an elevated temperature before use, though care must be taken to avoid decomposition.

By understanding the fundamental principles of hygroscopicity and implementing rigorous handling and analytical protocols, researchers, scientists, and drug development professionals can effectively manage the challenges associated with anhydrous lithium iodide beads and ensure the integrity and success of their work.

References

- 1. Lithium iodide - Wikipedia [en.wikipedia.org]

- 2. mystore.malvernpanalytical.com [mystore.malvernpanalytical.com]

- 3. researchgate.net [researchgate.net]

- 4. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]

- 5. Karl Fischer titration - Wikipedia [en.wikipedia.org]

- 6. metrohm.com [metrohm.com]

- 7. What is the Dynamic Vapor Sorption Technique? | Hiden Isochema [hidenisochema.com]

- 8. US5139955A - Reagent, cell and method for the coulometric determination of water - Google Patents [patents.google.com]

An In-depth Technical Guide to the Safe Handling of Lithium Iodide Beads

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for lithium iodide beads, a material with increasing relevance in advanced scientific applications. Adherence to these protocols is critical to ensure personnel safety and maintain experimental integrity. Lithium iodide is classified as a hazardous substance, and all handling procedures should be conducted with a thorough understanding of its properties and associated risks.

Hazard Identification and Classification

Lithium iodide is a skin and eye irritant.[1][2][3] Ingestion of large doses can lead to dizziness, prostration, and potential kidney damage, particularly if sodium intake is limited.[4][5][6] Other reported effects of overexposure to lithium ions include dehydration, weight loss, and disturbances to the thyroid and central nervous system, with symptoms such as slurred speech, blurred vision, and convulsions.[4][6] Prolonged exposure to iodides may cause iodism in sensitive individuals.[4][6] Furthermore, lithium and its compounds are considered possible teratogens.[4][5][6]

Logical Relationship of Hazards:

References

A Comprehensive Technical Guide to Lithium Iodide

This guide provides an in-depth overview of the chemical and physical properties of lithium iodide (LiI), with a focus on its relevance to researchers, scientists, and professionals in drug development.

Core Properties of Lithium Iodide

Lithium iodide is an inorganic compound with the chemical formula LiI.[1] It is a white crystalline solid that is soluble in water.[1] When exposed to air, it can turn yellow due to the oxidation of the iodide ion to iodine.[1][2]

The fundamental properties of lithium iodide are summarized in the table below for quick reference.

| Property | Value |

| Chemical Formula | LiI[1][3] |

| Molecular Weight | 133.85 g/mol [1][4] |

| Melting Point | 469 °C[1] |

| Boiling Point | 1171 °C[1] |

| Density | 4.08 g/cm³[1] |

Experimental Protocol: Cleavage of Methyl Esters

In organic synthesis, lithium iodide is a key reagent for the cleavage of carbon-oxygen bonds, particularly in the conversion of methyl esters to carboxylic acids.[1][2] This reaction is valuable in the final steps of complex molecule synthesis where harsh conditions are not tolerated.

The following is a generalized protocol for the cleavage of a methyl ester using lithium iodide.

Materials:

-

Methyl ester substrate

-

Anhydrous lithium iodide (LiI)

-

Anhydrous solvent (e.g., pyridine, dimethylformamide)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Reaction vessel with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard workup reagents (e.g., hydrochloric acid, ethyl acetate, brine)

-

Purification apparatus (e.g., column chromatography)

Procedure:

-

Reaction Setup: The reaction vessel is dried and filled with an inert atmosphere. The methyl ester substrate is dissolved in the anhydrous solvent.

-

Reagent Addition: An excess of anhydrous lithium iodide is added to the solution.

-

Reaction Conditions: The reaction mixture is heated to reflux and stirred for a period determined by the specific substrate (typically monitored by thin-layer chromatography).

-

Workup: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in ethyl acetate and washed with dilute hydrochloric acid and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography to yield the desired carboxylic acid.

Visualized Workflow and Pathways

To better illustrate the logical flow of the experimental protocol described above, a diagram has been generated using the DOT language. Additionally, a simplified diagram of a relevant signaling pathway where an organic molecule, potentially synthesized using LiI, might be investigated is also provided.

References

Technical Guide: 99% Pure Lithium Iodide (CAS No. 10377-51-2)

Audience: Researchers, scientists, and drug development professionals.

An in-depth guide to the properties, applications, and experimental protocols involving high-purity lithium iodide.

Introduction

Lithium iodide (LiI), particularly in its high-purity forms (99% and above), is a critical inorganic salt with diverse applications in scientific research and development. Its unique properties, including high ionic conductivity and its role as an effective iodide source, make it indispensable in fields ranging from energy storage to organic synthesis and neuroscience. This guide provides a comprehensive overview of the technical specifications, key applications, and detailed experimental protocols for 99% pure lithium iodide, with a focus on its utility for researchers and professionals in drug development. The CAS Registry Number for anhydrous lithium iodide is 10377-51-2.

Physicochemical Properties and Specifications

High-purity lithium iodide is typically a white to off-white crystalline powder or beads. It is highly soluble in water and also exhibits significant solubility in organic solvents. Below is a summary of its key physicochemical properties.

| Property | Value |

| CAS Number | 10377-51-2 (anhydrous) |

| Molecular Formula | LiI |

| Molecular Weight | 133.85 g/mol |

| Appearance | White to light yellow crystalline powder or beads |

| Purity | ≥99% |

| Melting Point | 446 °C |

| Boiling Point | 1171 °C |

| Density | 3.49 g/cm³ |

| Solubility in Water | 165 g/100 mL at 20 °C |

Key Applications in Research and Development

The unique characteristics of 99% pure lithium iodide lend it to a variety of specialized applications:

-

Energy Storage: It is a crucial component in electrolytes for lithium-ion and lithium-sulfur batteries, enhancing ionic conductivity and improving overall battery performance. It is also used in the electrolyte of dye-sensitized solar cells (DSSCs).

-

Organic Synthesis: Lithium iodide is a widely used reagent for the cleavage of esters and ethers, particularly methyl esters, providing a mild and effective method for deprotection in complex molecule synthesis.

-

Neuroscience and Drug Development: Lithium ions are known to have profound effects on cellular signaling pathways, most notably the inhibition of Glycogen Synthase Kinase-3 (GSK-3). High-purity lithium iodide serves as a source of lithium ions in studies investigating the therapeutic potential of lithium in neurodegenerative diseases and psychiatric disorders.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing 99% pure lithium iodide.

Preparation of a Liquid Electrolyte for Dye-Sensitized Solar Cells (DSSCs)

This protocol describes the preparation of a standard liquid electrolyte for use in the fabrication of DSSCs.

Materials:

-

99% pure Lithium Iodide (LiI)

-

Iodine (I₂)

-

Acetonitrile (anhydrous)

-

4-tert-butylpyridine (TBP)

-

1-methyl-3-propylimidazolium iodide (MPII)

Procedure:

-

In a glovebox under an inert atmosphere, dissolve 0.5 M of 99% pure lithium iodide in anhydrous acetonitrile.

-

To this solution, add 0.05 M of iodine. Stir the mixture until the iodine is completely dissolved.

-

Add 0.5 M of 4-tert-butylpyridine to the solution.

-

Finally, add 0.6 M of 1-methyl-3-propylimidazolium iodide to the electrolyte solution.

-

Stir the final mixture for at least 12 hours to ensure homogeneity.

-

Store the prepared electrolyte in a sealed, dark container under an inert atmosphere to prevent degradation.

Cleavage of Methyl Esters in Organic Synthesis

This protocol details a general procedure for the deprotection of a methyl ester using 99% pure lithium iodide.

Materials:

-

Methyl ester substrate

-

99% pure Lithium Iodide (LiI)

-

Pyridine (anhydrous)

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve the methyl ester substrate in anhydrous pyridine in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Add an excess of 99% pure lithium iodide (typically 3-5 equivalents) to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting carboxylic acid by column chromatography or recrystallization as required.

Preparation of a Poly(ethylene oxide)-Based Solid Polymer Electrolyte (SPE)

This protocol outlines the preparation of a solid polymer electrolyte film composed of Poly(ethylene oxide) (PEO) and 99% pure lithium iodide.

Materials:

-

Poly(ethylene oxide) (PEO, high molecular weight)

-

99% pure Lithium Iodide (LiI)

-

Acetonitrile (anhydrous)

Procedure:

-

Dry the PEO and LiI under vacuum at 50°C for 24 hours to remove any residual moisture.

-

In a glovebox, dissolve the dried PEO in anhydrous acetonitrile by stirring at 50°C until a homogeneous solution is formed.

-

In a separate container, dissolve the dried 99% pure lithium iodide in anhydrous acetonitrile.

-

Add the LiI solution dropwise to the PEO solution while stirring continuously. The [EO]:[Li] ratio is a critical parameter and should be adjusted based on the desired ionic conductivity (a common starting point is 20:1).

-

Continue stirring the mixture at 50°C for 24 hours to ensure complete complexation.

-

Cast the resulting viscous solution onto a flat, clean surface (e.g., a Teflon dish) using a doctor blade to achieve a uniform thickness.

-

Allow the solvent to evaporate slowly inside the glovebox at room temperature for 48 hours.

-

Further dry the resulting film under vacuum at 60°C for 48 hours to remove any remaining solvent.

-

The resulting freestanding, flexible solid polymer electrolyte film is now ready for characterization and use in solid-state batteries.

Mandatory Visualizations

Experimental Workflow for Preparing a PEO-LiI Solid Polymer Electrolyte

Caption: Workflow for the synthesis of a PEO-LiI solid polymer electrolyte.

Signaling Pathway of Lithium-Mediated GSK-3 Inhibition

Caption: Lithium's dual inhibition of the GSK-3 signaling pathway.

An In-depth Technical Guide on the Reaction Mechanism of Lithium Iodide with Moisture

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Lithium iodide (LiI) is a halide salt with significant applications in various scientific and industrial fields, including batteries and organic synthesis. A critical aspect of its utility and handling is its interaction with atmospheric moisture. This technical guide provides a comprehensive overview of the reaction mechanisms of lithium iodide with water, detailing the processes of dissolution, hydration, hydrolysis, and oxidation. The guide summarizes key thermodynamic and physical data, outlines detailed experimental protocols for characterization, and presents visual diagrams of the core processes to facilitate a deeper understanding for researchers and professionals in drug development and materials science.

Introduction

Lithium iodide is a white crystalline solid that is highly soluble in water and organic solvents. Its interaction with moisture is a multifaceted process that begins with deliquescence and dissolution, followed by the formation of stable hydrates. Under certain conditions, these interactions can lead to hydrolysis and oxidation, altering the chemical nature and performance of LiI-containing systems. This guide will explore the fundamental chemical principles governing these reactions.

Physicochemical Properties of Lithium Iodide

A summary of the key physical and thermodynamic properties of anhydrous and trihydrate lithium iodide is presented in Table 1.

Table 1: Physicochemical Properties of Lithium Iodide

| Property | Anhydrous Lithium Iodide (LiI) | Lithium Iodide Trihydrate (LiI·3H₂O) |

|---|---|---|

| Molar Mass | 133.85 g/mol [1] | 187.89 g/mol |

| Appearance | White crystalline solid[1] | White crystalline solid |

| Density | 4.076 g/cm³[1] | 3.494 g/cm³[1] |

| Melting Point | 469 °C[1] | Decomposes upon heating |

| Boiling Point | 1,171 °C[1] | - |

| Solubility in Water | 1670 g/L at 25 °C[1] | Highly soluble |

| Standard Enthalpy of Formation (ΔfH⦵₂₉₈) | -270.48 kJ/mol[1] | Data not readily available |

| Standard Molar Entropy (S⦵₂₉₈) | 75.7 J mol⁻¹ K⁻¹[1] | Data not readily available |

Reaction Mechanisms with Moisture

The interaction of lithium iodide with moisture can be categorized into four primary processes: dissolution and hydration, hydrate formation, hydrolysis, and oxidation.

Dissolution and Hydration

When exposed to moisture, anhydrous LiI, being highly hygroscopic, readily absorbs water from the atmosphere, a process known as deliquescence[2]. This leads to the dissolution of the salt. The dissolution of LiI in water is an exothermic process, indicating that the energy released during the hydration of the ions is greater than the lattice energy required to break apart the crystal structure[3][4].

The overall process can be represented by the following equation:

LiI(s) + H₂O(l) → Li⁺(aq) + I⁻(aq) + heat

The spontaneity of this process is driven by a negative Gibbs free energy change (ΔG), which is a function of both the negative enthalpy change (ΔH) and a positive entropy change (ΔS) from the dissociation of the ordered crystal lattice into solvated ions.

Table 2: Thermodynamic Data for Dissolution of Lithium Iodide

| Thermodynamic Parameter | Value |

|---|---|

| Lattice Energy | -730 kJ/mol[3] |

| Heat of Hydration | -793 kJ/mol[3][4] |

| Heat of Solution (calculated) | -63 kJ/mol |

Hydrate Formation

In the presence of sufficient moisture, lithium iodide forms several stable hydrates, most notably the monohydrate (LiI·H₂O), dihydrate (LiI·2H₂O), and trihydrate (LiI·3H₂O)[1][5]. The formation of these hydrates is dependent on temperature and water vapor pressure, as illustrated by the LiI-H₂O phase diagram.

The process of hydrate formation can be represented as:

LiI(s) + nH₂O(g/l) ⇌ LiI·nH₂O(s)

Hydrolysis

At elevated temperatures, the water molecules in the hydrates can react with the lithium and iodide ions, leading to hydrolysis. This reaction typically results in the formation of lithium hydroxide (LiOH) and hydrogen iodide (HI).

LiI(s) + H₂O(g) ⇌ LiOH(s) + HI(g)

The hydrogen iodide is volatile and can be driven off, shifting the equilibrium to the right. The formation of LiOH is a critical consideration in high-temperature applications of LiI. In the context of Li-O₂ batteries, the presence of both LiI and water has been shown to synergistically promote the formation of LiOH, a phenomenon attributed to the strong interaction between the iodide ion and water, which increases the acidity of the water molecules[6][7][8].

Oxidation by Atmospheric Oxygen

When exposed to air, particularly in the presence of moisture, lithium iodide turns a yellowish color[1][2]. This is due to the oxidation of the iodide anion (I⁻) to elemental iodine (I₂). The overall reaction is thought to be:

4LiI(s) + O₂(g) + 2H₂O(l) → 4LiOH(s) + 2I₂(s)

The presence of moisture is believed to facilitate this reaction. The mechanism is complex and may involve the formation of intermediate species. The initial step is the oxidation of iodide to atomic iodine, which then combines to form molecular iodine.

Experimental Protocols

Thermogravimetric Analysis (TGA) for Hydrate Characterization

Objective: To determine the water content of lithium iodide hydrates and to study their thermal decomposition.

Methodology:

-

Sample Preparation: A small amount of the hydrated lithium iodide sample (5-10 mg) is accurately weighed and placed into an alumina or platinum TGA crucible[9].

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidation[10].

-

Temperature Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature sufficient to ensure complete dehydration (e.g., 200-300 °C)[9][10].

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

-

Data Analysis: The resulting TGA curve (mass vs. temperature) will show distinct steps corresponding to the loss of water molecules. The stoichiometry of the hydrate can be calculated from the mass loss at each step.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy for Monitoring Hydration

Objective: To qualitatively and quantitatively monitor the hydration state of lithium iodide.

Methodology:

-

Sample Preparation: A thin layer of anhydrous or partially hydrated LiI powder is placed directly onto the ATR crystal.

-

Instrument Setup: The ATR accessory is placed in the FTIR spectrometer. A background spectrum of the empty ATR crystal is collected.

-

Data Acquisition: The FTIR spectrum of the LiI sample is recorded over a range of wavenumbers (e.g., 4000-400 cm⁻¹).

-

Monitoring Hydration: The sample can be exposed to a controlled humidity environment, and spectra can be collected at different time intervals to monitor the changes in the water absorption bands (typically in the 3500-3000 cm⁻¹ and 1650-1600 cm⁻¹ regions), which correspond to the O-H stretching and bending vibrations of water molecules, respectively.

-

Data Analysis: The appearance and growth of these water-related peaks indicate the formation of hydrates. The peak areas can be used for semi-quantitative analysis of the degree of hydration.

Raman Spectroscopy for Detecting Iodide Oxidation

Objective: To detect the formation of elemental iodine (I₂) from the oxidation of iodide (I⁻).

Methodology:

-

Sample Preparation: A sample of LiI is placed on a microscope slide or in a quartz cuvette.

-

Instrument Setup: A Raman spectrometer with a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) is used. The laser is focused on the sample.

-

Data Acquisition: The Raman spectrum is collected. The acquisition time and laser power should be optimized to obtain a good signal-to-noise ratio without causing sample degradation.

-

Monitoring Oxidation: The sample can be exposed to ambient air and moisture over time, and spectra can be collected periodically.

-

Data Analysis: The appearance of characteristic Raman peaks for I₂ (typically around 111 cm⁻¹ for the symmetric stretch of the I₃⁻ intermediate and other bands for solid I₂) indicates the oxidation of iodide[11]. The intensity of these peaks can be used to monitor the extent of oxidation.

Conclusion

The reaction of lithium iodide with moisture is a complex process involving dissolution, hydration, hydrolysis, and oxidation. A thorough understanding of these mechanisms is essential for the proper handling, storage, and application of this versatile compound. The thermodynamic data and experimental protocols provided in this guide offer a framework for researchers and professionals to further investigate and control these interactions in their specific applications. Future research should focus on obtaining more precise kinetic data for the hydrolysis and oxidation reactions and on elucidating the structures and thermodynamic properties of the various lithium iodide hydrates.

References

- 1. Lithium iodide - Wikipedia [en.wikipedia.org]

- 2. Lithium Iodide Formula - Structure, Properties, Uses, Sample Questions - GeeksforGeeks [geeksforgeeks.org]

- 3. Lithium iodide has a lattice energy of -7.3 * 10^2 kJ/mol - Tro 5th Edition Ch 14 Problem 39 [pearson.com]

- 4. Lithium iodide has a lattice energy of -7.3 * 10^2 kJ/mol - Tro 6th Edition Ch 14 Problem 43 [pearson.com]

- 5. Higher hydrates of lithium chloride, lithium bromide and lithium iodide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The role of iodide in the formation of lithium hydroxide in lithium–oxygen batteries - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Understanding LiOH Formation in a Li‑O2 Battery with LiI and H2O Additives [repository.cam.ac.uk]

- 9. epfl.ch [epfl.ch]

- 10. mse.washington.edu [mse.washington.edu]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: The Use of Lithium Iodide in Solid-State Battery Fabrication

Audience: Researchers, scientists, and drug development professionals.

Introduction: Solid-state batteries (SSBs) represent a paradigm shift in energy storage, promising enhanced safety and higher energy density compared to traditional lithium-ion batteries with liquid electrolytes.[1][2][3] A critical component in realizing the potential of SSBs is the development of solid-state electrolytes (SSEs) with high ionic conductivity and stable interfaces with electrodes.[4] Lithium iodide (LiI) has emerged as a key material in this field, utilized as an additive or precursor to significantly improve the performance of various SSEs, particularly sulfide-based systems like lithium argyrodites and lithium thioborates.[5][6][7]

LiI's primary roles include reducing grain boundary resistance, enhancing the ionic conductivity of the host electrolyte, and forming a stable, self-healing interface with the lithium metal anode.[5][8] By facilitating ion transport and protecting the electrolyte from decomposition, LiI helps to overcome critical bottlenecks such as dendrite growth and high interfacial impedance, paving the way for the commercialization of high-performance SSBs.[5][9][10] This document provides detailed application notes and protocols for the incorporation of lithium iodide in the fabrication of solid-state batteries.

Key Applications and Mechanisms of Action

Lithium iodide is not typically used as a standalone electrolyte due to its moderate ionic conductivity but excels as a performance-enhancing additive.[5] Its incorporation, often in powder or bead form[11], into host electrolyte materials yields several benefits:

-

Enhanced Ionic Conductivity: LiI reduces grain boundary resistance in polycrystalline SSEs.[5] The highly polarizable iodide anion facilitates faster ion conduction along these boundaries.[5] In materials like lithium thioborate (LBS), the addition of LiI induces higher crystallinity, which correlates with increased ionic conductivity.[5]

-

Improved Interfacial Stability: One of the most significant challenges in SSBs is maintaining stable contact between the solid electrolyte and the lithium metal anode.[8][12] LiI helps form a stable and protective interphase.[9] This layer can suppress the decomposition of the primary electrolyte and prevent the growth of lithium dendrites, which can cause short circuits.[1][5]

-

Self-Healing Interface: Recent research has shown that iodide ions can migrate to the electrode-electrolyte interface, forming an iodine-rich layer.[8] This layer actively attracts lithium ions, effectively filling voids and cracks that form during cycling, thus maintaining intimate contact without high external pressure.[8]

-

Promotion of Lithium Diffusion: LiI can act as an ion conduction pathway, promoting lithium diffusion both within the bulk electrolyte and at the interface between the active material and the electrolyte.[9]

Quantitative Data Summary

The addition of lithium iodide to various solid-state electrolyte systems has a quantifiable impact on their electrochemical performance. The tables below summarize key metrics from recent studies.

Table 1: Ionic Conductivity of LiI-Containing Solid-State Electrolytes

| Electrolyte System | LiI Content | Synthesis Method | Room Temperature Ionic Conductivity (S/cm) | Reference |

| Lithium Thioborate (LBS) | Additive | All-Solid-State | 1.0 x 10⁻³ | [5] |

| LiI - Li₂WO₄ | 20 wt.% | Solid Mixture | ~ 1.0 x 10⁻³ | [13] |

| Li₂S-P₂S₅-LiI | 3:1:1 molar ratio | Solid-State Synthesis | 1.35 x 10⁻³ | [14] |

| Li₂S-P₂S₅-LiI | 3:1:1 molar ratio | Liquid-Phase Synthesis | 0.35 - 0.63 x 10⁻³ | [14] |

| Cl-I Mixed Halide Argyrodite | Optimal I/Cl ratio | Not Specified | > 10.0 x 10⁻³ | [6] |

| Li₅.₅PS₄.₅I₁.₅ Argyrodite | N/A | Mechanical Milling | 0.31 x 10⁻³ | [15] |

| Li₆.₅Sb₀.₅Ge₀.₅S₅I Argyrodite | N/A | High-Energy Ball Milling | 16.1 x 10⁻³ | [16] |

Table 2: Electrochemical Performance of Cells with LiI-Containing Electrolytes

| Cell Component System | Key Performance Metric | Value | Reference |

| Li / LBS-LiI / Li Symmetric Cell | Critical Current Density | 2.0 mA/cm² | [5] |

| Li₂S-LiI Composite Positive Electrode | Cycling Stability | Stable over 2000 cycles at 2C | [9] |

Experimental Protocols

The following protocols describe the fabrication of a LiI-modified solid electrolyte and its integration into an all-solid-state battery cell. Note: All materials are highly sensitive to moisture and oxygen. All handling, synthesis, and assembly steps must be performed in an argon-filled glovebox with H₂O and O₂ levels below 0.5 ppm.

Protocol 1: Synthesis of LiI-Modified Lithium Thioborate (LBS-LiI) SSE via Mechanical Milling

This protocol is based on the all-solid-state synthesis method described for lithium thioborate systems.[5]

Materials and Equipment:

-

Lithium Sulfide (Li₂S) powder

-

Boron Sulfide (B₂S₃) powder

-

Lithium Iodide (LiI) beads or powder

-

Planetary ball mill with zirconia (ZrO₂) vials and balls

-

Glovebox (Ar-filled)

-

Hydraulic press with a pellet die (e.g., 10 mm diameter)

Procedure:

-

Precursor Preparation: In the glovebox, weigh stoichiometric amounts of Li₂S, B₂S₃, and the desired amount of LiI. For an electrolyte like Li₁₀B₁₀S₂₀ with LiI, the molar ratio of precursors would be adjusted accordingly, with LiI added as a percentage of the total weight.

-

Ball Milling: Transfer the weighed powders into a zirconia grinding vial along with zirconia balls. A typical ball-to-powder weight ratio is 20:1.

-

Milling Process: Seal the vial inside the glovebox and transfer it to the planetary ball mill. Mill the mixture at a high rotation speed (e.g., 500 RPM) for a duration of 10-20 hours. The extended milling time ensures a homogeneous mixture and promotes the solid-state reaction.

-

Powder Recovery: After milling, return the vial to the glovebox and carefully separate the synthesized LBS-LiI electrolyte powder from the milling balls. The resulting powder should be fine and homogeneous.

-

Electrolyte Pellet Fabrication: Weigh approximately 80-100 mg of the LBS-LiI powder and place it into a 10 mm diameter pellet die.

-

Cold Pressing: Apply a uniaxial pressure of approximately 300-400 MPa to the powder to form a dense, self-standing solid electrolyte pellet. The final pellet should have a thickness of about 0.5-1.0 mm.

Protocol 2: Fabrication of an All-Solid-State Lithium Battery

This protocol describes the assembly of a coin cell using the prepared LBS-LiI pellet.

Materials and Equipment:

-

Prepared LBS-LiI electrolyte pellet

-

Lithium metal foil (anode)

-

Cathode composite powder (e.g., a mixture of LiNi₀.₆Mn₀.₂Co₀.₂O₂ (NMC622), LBS-LiI SSE, and carbon black in a 70:25:5 weight ratio)

-

Coin cell components (spacers, spring, casing)

-

Crimping machine

Procedure:

-

Cathode Preparation: Weigh the cathode composite powder (e.g., 3-5 mg) and press it lightly onto one side of the LBS-LiI electrolyte pellet under a pressure of ~120 MPa to form the cathode layer.

-

Anode Placement: Punch a circular disk of lithium metal foil with a diameter matching the electrolyte pellet.

-

Cell Stacking: Assemble the components in a coin cell casing inside the glovebox in the following order:

-

Anode-side casing

-

Lithium metal foil

-

LBS-LiI pellet with the cathode layer facing up

-

Stainless steel spacer

-

Spring

-

Cathode-side casing

-

-

Crimping: Carefully seal the coin cell using a crimping machine to ensure it is hermetically sealed.

-

Cell Resting: Allow the assembled cell to rest for several hours before electrochemical testing to ensure good interfacial contact.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for fabricating a solid-state battery using a LiI-modified electrolyte.

References

- 1. Solid-state battery - Wikipedia [en.wikipedia.org]

- 2. Solid-State Lithium-Ion Batteries: Advantages, Production Process, and Future Potential — infinityPV [infinitypv.com]

- 3. monitor-industrial-ecosystems.ec.europa.eu [monitor-industrial-ecosystems.ec.europa.eu]

- 4. Solid-State Lithium Batteries: Advances, Challenges, and Future Perspectives [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Iodide substituted halide-rich lithium argyrodite solid electrolytes with improved performance for all solid-state batteries - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]